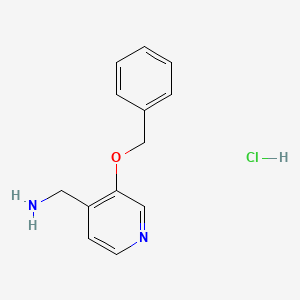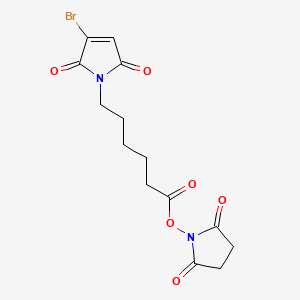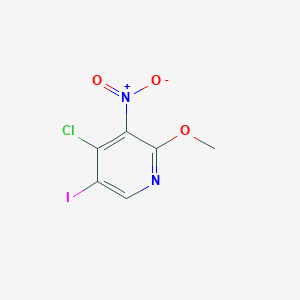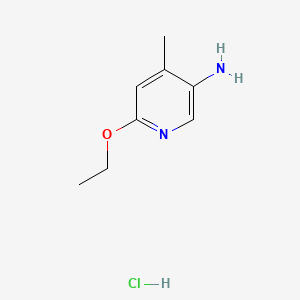![molecular formula C13H21N5 B8250076 6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine](/img/structure/B8250076.png)
6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is a compound that features a biimidazole core structure with a hexylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine typically involves the following steps:
Formation of the Biimidazole Core: The biimidazole core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diketones and ammonium acetate under microwave-assisted conditions.
Attachment of the Hexylamine Side Chain: The hexylamine side chain can be introduced through nucleophilic substitution reactions, where the biimidazole core is reacted with hexylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the biimidazole core.
Reduction: Reduced forms of the biimidazole core.
Substitution: Alkylated derivatives of the hexylamine side chain.
Wissenschaftliche Forschungsanwendungen
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. The hexylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H,1’H-2,2’-Biimidazole: A simpler biimidazole compound without the hexylamine side chain.
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: A biimidazole compound with methyl groups instead of a hexylamine side chain.
Uniqueness
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is unique due to the presence of the hexylamine side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility, reactivity, and potential bioactivity compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
6-[2-(1-methylimidazol-2-yl)imidazol-1-yl]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-17-10-7-15-12(17)13-16-8-11-18(13)9-5-3-2-4-6-14/h7-8,10-11H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSKFWPRDLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1-phenyldibenzo[b,d]furan](/img/structure/B8250008.png)
![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B8250014.png)





![3-((2,5-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)amino)propan-1-OL](/img/structure/B8250039.png)



